![molecular formula C18H30O B1209031 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one CAS No. 762-29-8](/img/structure/B1209031.png)
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
Overview
Description
Synthesis Analysis
The synthesis of 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one and related compounds involves innovative approaches to constructing complex molecular frameworks. For instance, a notable synthesis involves the facile creation of dl-6,10,14-trimethylpentadecan-2-ol, a pheromone component of the rice moth, and 5,9,13-trimethyltetradecanoic acid, a marine sponge component, using hexahydrofarnesol as a common intermediate. This process highlights the versatility and creativity in synthesizing structurally complex and biologically significant compounds (Rane, Chadha, & Mamdapur, 1993).
Molecular Structure Analysis
The molecular structure of this compound exhibits intricate details, including chiral centers and potential for isomerism. Research into similar compounds underscores the significance of stereochemistry and molecular geometry in determining the physical and chemical properties of molecules. The detailed X-ray diffraction studies of tris(trimethylsilyl)-substituted group 14-element-centered anions, for example, provide insights into the molecular structure and bonding interactions within complex organic compounds (Nanjo, Nanjo, & Mochida, 2004).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its reactivity and utility in organic synthesis. One study demonstrates the aerobic and anaerobic metabolism of this compound by a denitrifying bacterium, highlighting its environmental relevance and the microbial pathways involved in its degradation. This research not only provides insights into the chemical reactivity of the compound but also its potential environmental impact and biodegradability (Rontani et al., 1997).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments and applications. Research into compounds with similar structures can shed light on the influence of molecular size, shape, and functional groups on these properties. For example, studies on the crystal structures of related compounds provide valuable data on molecular interactions and stability, which are essential for predicting the physical behavior of these compounds under various conditions (Craig, Paddon-Row, & Patney, 1986).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the applications and functional utility of this compound. Investigations into the reactivity patterns and mechanisms of reactions involving similar compounds offer insights into the chemical behavior of this compound. For instance, the study on the Diels-Alder reactions of 4-triflyloxy-2,6,6-trimethyl-2,4-cyclohexadienone showcases the potential of this compound in synthetic organic chemistry, illustrating its reactivity and versatility in forming complex molecular architectures (Lin et al., 2004).
Scientific Research Applications
Cholinesterase Inhibitory Activity
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, found in the brown alga Sargassum sagamianum, has been identified to exhibit moderate acetylcholinesterase and butyrylcholinesterase inhibitory activities. These properties make it a potential candidate for research in treating diseases like Alzheimer's, where cholinesterase inhibitors are used (Ryu et al., 2003).
Role in Male Orchid Bee Fragrances
This compound is a major component in the tibial fragrances of male orchid bees, Euglossa spp. Its presence and activity in these fragrances indicate a significant role in insect communication and behavior, offering insights into ecological interactions and species-specific communication mechanisms (Eltz et al., 2010).
Metabolism by Marine Bacteria
Marinobacter sp., a bacterium isolated from marine sediments, has been found to efficiently degrade this isoprenoid ketone under both aerobic and denitrifying conditions. This highlights its potential role in marine biogeochemical cycles and the microbial degradation processes in marine environments (Rontani et al., 1997).
Synthesis and Chemical Studies
Various studies have focused on the synthesis and chemical properties of this compound. This includes the exploration of synthetic routes and understanding its chemical behavior, which is crucial for its utilization in pharmaceuticals and organic chemistry (Rane et al., 1993).
Role in Butterfly Pheromone Biosynthesis
The compound is involved in the pheromone biosynthesis in butterflies like Pieris brassicae. Understanding its biosynthetic pathways can provide insights into insect biology and may have applications in ecological studies and pest management (Schulz et al., 2011).
Photodegradation in Marine Environments
This compound is a product of chlorophyll-a photodegradation in seawater. Its stability and presence in marine environments can help understand the photochemical processes and the fate of organic matter in oceans (Rontani et al., 1996).
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Farnesylacetone, also known as 6,10,14-Trimethyl-5,9,13-pentadecatrien-2-one or 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, is a terpene ketone . Its mechanism of action involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Farnesylacetone has been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, thereby terminating nerve impulses.
Biochemical Pathways
Given its inhibitory activity against cholinesterase, it may impact pathways involving acetylcholine metabolism .
Result of Action
Its cholinesterase inhibitory activity suggests that it may affect nerve function by prolonging the action of acetylcholine .
properties
IUPAC Name |
6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUMRKDLVGQMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or pale straw-coloured oily liquid; intensely sweet, floral odour | |
Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.885-0.895 | |
Record name | 2,6,10-Trimethyl-2,6,10-pentadecatrien-14-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1055/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
762-29-8 | |
Record name | 6,10,14-Trimethyl-5,9,13-pentadecatrien-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6,10,14-trimethylpentadeca-5,9,13-trien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.998 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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